Bmbhtd

Description

Butylated Hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a synthetic lipophilic antioxidant widely used in food, cosmetics, pharmaceuticals, and industrial formulations to prevent oxidative degradation . Its primary function is to scavenge free radicals, thereby extending product shelf life. BHT’s effectiveness stems from its stable phenolic structure with bulky tert-butyl groups, which enhance steric hindrance and reduce reactivity with oxygen .

Properties

CAS No. |

155143-02-5 |

|---|---|

Molecular Formula |

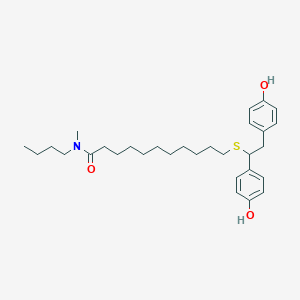

C30H45NO3S |

Molecular Weight |

499.7 g/mol |

IUPAC Name |

11-[1,2-bis(4-hydroxyphenyl)ethylsulfanyl]-N-butyl-N-methylundecanamide |

InChI |

InChI=1S/C30H45NO3S/c1-3-4-22-31(2)30(34)13-11-9-7-5-6-8-10-12-23-35-29(26-16-20-28(33)21-17-26)24-25-14-18-27(32)19-15-25/h14-21,29,32-33H,3-13,22-24H2,1-2H3 |

InChI Key |

FOQWMBMXFCBRBN-UHFFFAOYSA-N |

SMILES |

CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Canonical SMILES |

CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Synonyms |

BMBHTD N-butyl-N-methyl-13,14-bis(4'-hydroxyphenyl)-12-thiatetradecanamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

BHT is compared below with two key analogues: Butylated Hydroxyanisole (BHA) and α-Tocopherol (Vitamin E) .

Key Research Findings

BHT vs. BHA

- Efficacy : BHT exhibits superior thermal stability, making it preferable in high-temperature applications like plastics manufacturing. BHA, however, shows better synergy with citric acid in food matrices .

BHT vs. α-Tocopherol

- Source : α-Tocopherol is naturally occurring (e.g., in plant oils), whereas BHT is synthetic.

- Applications: While α-Tocopherol is favored in nutraceuticals and skincare for its safety, it is less effective in non-polar media and degrades faster under heat .

Critical Analysis of Regulatory and Industrial Trends

Recent guidelines emphasize replacing BHT and BHA with natural antioxidants like α-Tocopherol or rosemary extract in consumer products . For instance:

- The EU restricts BHT/BHA concentrations in cosmetics to ≤0.1% due to bioaccumulation risks.

- Third-party testing for BHT residues is now mandated in compliant manufacturing workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.